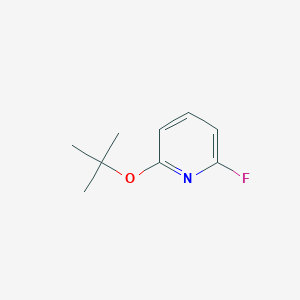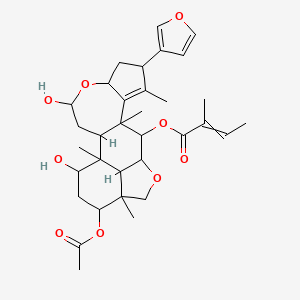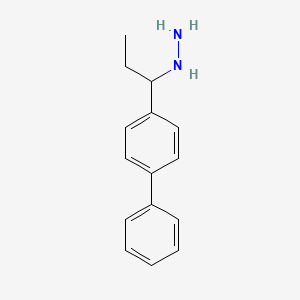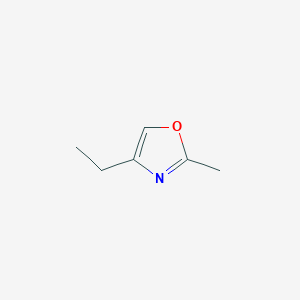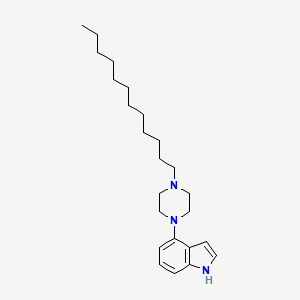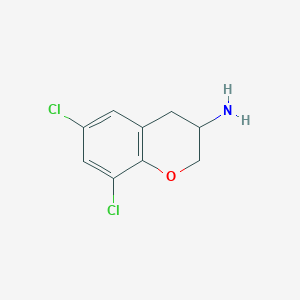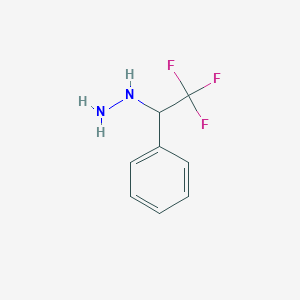
(2,2,2-Trifluoro-1-phenylethyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2,2-Trifluoro-1-phenylethyl)hydrazine is a chemical compound with the molecular formula C8H9F3N2 It is characterized by the presence of a trifluoromethyl group attached to a phenylethyl hydrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,2-Trifluoro-1-phenylethyl)hydrazine typically involves the reaction of 2,2,2-trifluoroacetophenone with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
C6H5COCF3+N2H4⋅H2O→C6H5CH2CF3NHNH2+H2O
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, temperature control, and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(2,2,2-Trifluoro-1-phenylethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and various halides are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce hydrazine derivatives.
Applications De Recherche Scientifique
(2,2,2-Trifluoro-1-phenylethyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (2,2,2-Trifluoro-1-phenylethyl)hydrazine involves its interaction with molecular targets through its hydrazine and trifluoromethyl groups. These interactions can lead to the formation of stable complexes or the modification of existing molecules. The exact pathways and targets depend on the specific application and conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,2,2-Trifluoroethyl)hydrazine
- (2,2,2-Trifluoromethyl)hydrazine
- Phenylethylhydrazine
Uniqueness
(2,2,2-Trifluoro-1-phenylethyl)hydrazine is unique due to the presence of both a trifluoromethyl group and a phenylethyl moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
32449-50-6 |
|---|---|
Formule moléculaire |
C8H9F3N2 |
Poids moléculaire |
190.17 g/mol |
Nom IUPAC |
(2,2,2-trifluoro-1-phenylethyl)hydrazine |
InChI |
InChI=1S/C8H9F3N2/c9-8(10,11)7(13-12)6-4-2-1-3-5-6/h1-5,7,13H,12H2 |
Clé InChI |
GEUSRWRZUZQRFI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(F)(F)F)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


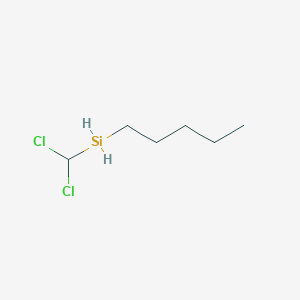
![3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-hexadecahydrocyclopenta[a]chrysen-9-yl (2E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B12435399.png)
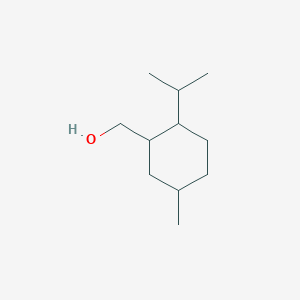
![N-(Oxan-4-yl)-3-(quinoxalin-6-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B12435411.png)
